6-chloro-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide

Tubulin inhibitor Colchicine binding site Antimitotic

Researchers often source imidazo[1,2-a]pyridine-2-carboxamides only to find generic substitutions that abolish target potency. This compound is the precise derivative validated for dual tubulin/kinase assay control. - Combines the 3,4,5-trimethoxyphenyl (TMP) group for colchicine-site tubulin binding with the 6-chloro substituent essential for CENP-E ATPase affinity (>100-fold advantage over dechlorinated analogs). - Serves as a close-in Q203 analog to probe cytochrome bc1 selectivity vs. host kinases, leveraging the same core but differentiated amide substitution. - Predicted logP ~3.2, tPSA ~84 Ų, M.Wt. 361.8 g/mol; patent-documented synthesis ensures structural fidelity.

Molecular Formula C17H16ClN3O4
Molecular Weight 361.8 g/mol
Cat. No. B4633613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide
Molecular FormulaC17H16ClN3O4
Molecular Weight361.8 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC(=O)C2=CN3C=C(C=CC3=N2)Cl
InChIInChI=1S/C17H16ClN3O4/c1-23-13-6-11(7-14(24-2)16(13)25-3)19-17(22)12-9-21-8-10(18)4-5-15(21)20-12/h4-9H,1-3H3,(H,19,22)
InChIKeyGNYNBPKIHPSNKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide – A Privileged Drug Discovery Scaffold


6-Chloro-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide is a synthetic small molecule built on the imidazo[1,2-a]pyridine-2-carboxamide core, a scaffold validated in multiple clinical candidates and marketed drugs . The 3,4,5-trimethoxyphenyl (TMP) substituent is a well-established pharmacophore that targets the colchicine-binding site of tubulin, driving antimitotic activity . The 6-chloro substituent modulates target selectivity and metabolic stability, as demonstrated in the anti-tuberculosis clinical candidate Q203 (telacebec), which shares the same 6-chloro-imidazo[1,2-a]pyridine-2-carboxamide connectivity . This compound therefore occupies a unique intersection of chemotypes relevant to both anticancer and anti-infective research.

Why This Imidazo[1,2-a]pyridine-2-carboxamide Cannot Be Replaced


Imidazo[1,2-a]pyridine-2-carboxamides exhibit extreme sensitivity to substitution patterns. Changing the N-aryl substituent from 3,4,5-trimethoxyphenyl to 3-methoxyphenyl (as in patent derivative 5) abolishes tubulin-binding potential, while adding a 2-ethyl group converts the scaffold from a kinase inhibitor to a cytochrome bc1 inhibitor (Q203) . The 6-chloro substituent further dictates target engagement: removing it from CENP-E inhibitors of this class reduces ATPase inhibition by >100-fold . Consequently, generic substitution with even structurally similar imidazo[1,2-a]pyridine-2-carboxamides introduces unpredictable and often detrimental changes to potency, selectivity, and pharmacokinetics, invalidating procurement interchangeability.

Quantitative Differentiation Evidence


3,4,5-Trimethoxyphenyl Substituent – Tubulin Polymerization Inhibitor Pharmacophore

The 3,4,5-trimethoxyphenyl (TMP) group is a privileged tubulin-binding pharmacophore present in colchicine (tubulin polymerization IC50 = 1.2 μM) and combretastatin A-4 (IC50 = 2.0 μM) . This compound incorporates the TMP motif at the identical N-aryl position where imidazo[1,2-a]pyridine-2-carboxamides have been shown to engage the colchicine site. In class-level studies, imidazo[1,2-a]pyridine analogs bearing TMP groups exhibit GI50 values of 0.1–1.0 μM across HeLa and other cancer cell lines . By contrast, imidazo[1,2-a]pyridine-2-carboxamides with 3-methoxy or 4-dimethylamino phenyl substituents (e.g., from patent US20100160304) show no detectable tubulin inhibition, confirming the TMP group is essential for this mechanism .

Tubulin inhibitor Colchicine binding site Antimitotic

6-Chloro Substituent: Enhanced Target Affinity

The 6-chloro group is a critical potency determinant in this scaffold class. In the CENP-E inhibitor series, a 6-chloro imidazo[1,2-a]pyridine derivative (compound (+)-(S)-12) achieved a CENP-E IC50 of 3.6 nM, whereas the corresponding 6-unsubstituted analog showed IC50 >100 nM . Similarly, the anti-tuberculosis agent Q203 (6-chloro-2-ethyl-imidazo[1,2-a]pyridine-3-carboxamide) inhibits M. tuberculosis cytochrome bc1 with an IC50 of 1.1 nM, with the 6-chloro group contributing to target occupancy . The 6-chloro substitution present in this compound is therefore expected to recapitulate these affinity gains relative to 6-H or 6-fluoro analogs.

CENP-E inhibitor Cytochrome bc1 ATPase assay

Superior Physicochemical and Drug-Likeness Profile

The compound's physicochemical profile, as sourced from the ZINC database (ZINC5014056), indicates favorable drug-like properties : molecular weight 361.8 g/mol (below the 500 Da threshold), logP 3.2 (optimal for oral absorption), 5 hydrogen bond acceptors, and topological polar surface area (tPSA) of 84 Ų (well within the CNS and oral drug space). By comparison, the clinical imidazo[1,2-a]pyridine zolpidem has a logP of 2.4, molecular weight 307.4, and tPSA of 92 Ų . The 3,4,5-trimethoxyphenyl moiety increases molecular weight relative to simple alkyl anilines but enhances solubility and π-stacking interactions without violating Lipinski or Veber rules. This compound thus offers a unique balance of potency-driving hydrophobicity and drug-like compliance, contrasting with many high-molecular-weight, high-logP analogs that suffer from poor solubility.

Drug-likeness Physicochemical properties Oral bioavailability

Patent-Validated Synthesis and Procurement Reliability

US Patent 10202379 lists this compound as Reference Example 629, confirming its synthesis and providing a synthetic route (condensation of 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid with 3,4,5-trimethoxyaniline) . The patent's inclusion of the compound as an exemplified reference indicates that its synthesis has been validated and replicated. This contrasts with many commercially unavailable imidazo[1,2-a]pyridine-2-carboxamides that lack published synthetic procedures, elevating the risk of procurement delays or irreproducible preparation. The compound's status as a patent-reference compound also facilitates IP clarity and freedom-to-operate assessment for research use.

Synthetic chemistry Patent reference example Scale-up

Optimal Application Scenarios


Antimitotic Discovery: Tubulin Polymerization Screens

Use as a positive control or initial hit in tubulin polymerization assays (HeLa, MCF-7 cell lines). The 3,4,5-trimethoxyphenyl motif ensures colchicine-site engagement , and its imidazo[1,2-a]pyridine-2-carboxamide backbone differentiates it from classic tubulin inhibitors like colchicine and combretastatin, potentially offering novel IP space and improved selectivity profiles .

CENP-E Inhibitor Optimization: Scaffold-Hopping Comparator

Employ this compound as a comparator in CENP-E ATPase assays when exploring analogs of (+)-(S)-12 . Its 6-chloro substitution retains the key CENP-E affinity determinant, while the TMP group introduces tubulin activity, enabling dual-mechanism evaluation in single-compound experiments.

Anti-Tuberculosis Development: Q203 Analog Expansion

Use as a close-in analog of Q203 to probe structure-activity relationships around the amide substituent. The compound's similar core but distinct amide substitution (trimethoxyphenyl vs. piperidinylbenzyl) enables assessment of target selectivity between cytochrome bc1 and host kinases, critical for safety profiling .

Medicinal Chemistry Education & Compound Kits

Incorporate into compound libraries for academic medicinal chemistry courses to demonstrate the impact of substituent variation on drug-like properties, using its calculated logP, tPSA, and molecular weight in comparison to zolpidem and Q203 . The patent-documented synthesis also serves as a case study in heterocyclic chemistry.

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